1-Isopropyl-1H-pyrazole-3,4-dicarboxylic acid
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Overview
Description
1-Isopropyl-1H-pyrazole-3,4-dicarboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with an isopropyl group and two carboxylic acid groups at the 3 and 4 positions. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-pyrazole-3,4-dicarboxylic acid can be synthesized through the alkaline hydrolysis and oxidation of 1-aryl-4-formyl-1H-pyrazole-3-carboxylic esters with hydrogen peroxide in an aqueous medium . This method involves treating the esters with an aqueous solution of sodium hydroxide at 40-50°C, followed by oxidation with 30% hydrogen peroxide at room temperature .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of cost-effective and environmentally friendly catalysts, such as Amberlyst-70, is also explored to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-1H-pyrazole-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an alkaline medium.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various electrophiles and nucleophiles under suitable conditions.
Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
1-Isopropyl-1H-pyrazole-3,4-dicarboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an anti-inflammatory and antioxidant agent.
Mechanism of Action
The mechanism of action of 1-Isopropyl-1H-pyrazole-3,4-dicarboxylic acid is believed to involve the inhibition of pro-inflammatory cytokines and the activation of antioxidant pathways. It has been shown to inhibit the production of nitric oxide and prostaglandin E2, both of which are involved in the inflammatory response. Additionally, it increases the expression of antioxidant enzymes such as superoxide dismutase and catalase.
Comparison with Similar Compounds
1-Isopropyl-1H-pyrazole-3,5-dicarboxylic acid: Similar structure but with carboxylic acid groups at the 3 and 5 positions.
1-aryl-1H-pyrazole-3,4-dicarboxylic acids: Differ in the substituent at the 1 position.
Uniqueness: 1-Isopropyl-1H-pyrazole-3,4-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit pro-inflammatory cytokines and activate antioxidant pathways makes it a promising candidate for therapeutic applications.
Properties
IUPAC Name |
1-propan-2-ylpyrazole-3,4-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-4(2)10-3-5(7(11)12)6(9-10)8(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYGSSHLXMXAAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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